Genistein Diglucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

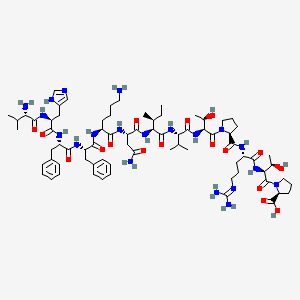

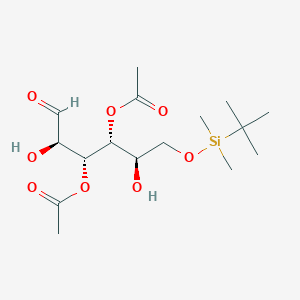

Genistein Diglucuronide is a derivative of Genistein, which is one of the numerous recognized isoflavones that may be found in a variety of soybeans and soy products . The chemical name for genistein is 4′, 5, 7-trihydroxyisoflavone . Genistein has been widely investigated for its anticancer properties . In the urine, genistein is mainly excreted in its conjugated forms, i.e., monoglucuronide (53–76%), diglucuronide (12–16%), and sulfoglucuronide (2–15%) .

Synthesis Analysis

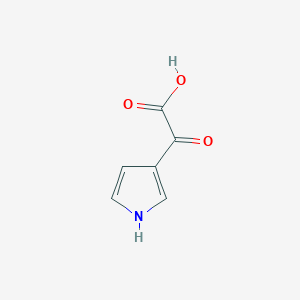

Genistin, a glucoside of Genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein .Chemical Reactions Analysis

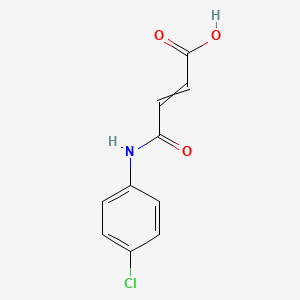

Genistein undergoes three main sets of metabolic reactions: reduction, oxidation, and conjugation . The reactions of the phase II genistein metabolism are catalyzed by uridine-5′-diphosphate-glucuronosyl transferases (UGTs) and, to a lower extent, sulfotransferases (SULTs), resulting in the formation of many products, like monoglucuronides, diglucuronides, or sulfoglucuronides .Physical And Chemical Properties Analysis

Genistein is a polyphenolic compound belonging to the group of isoflavones . It is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . Genistein is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity .Mécanisme D'action

Propriétés

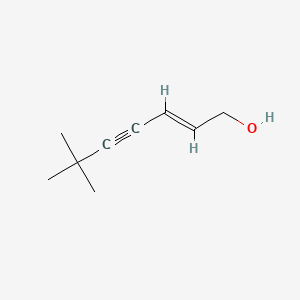

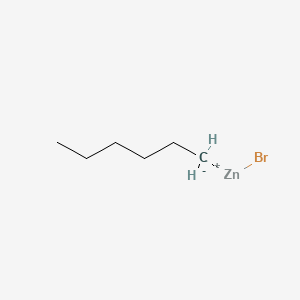

| { "Design of the Synthesis Pathway": "The synthesis pathway for Genistein Diglucuronide involves the glucuronidation of Genistein using glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Genistein", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethyl sulfoxide (DMSO)", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Genistein is dissolved in DMSO and reacted with DCC and DMAP to form the activated ester intermediate.", "Glucuronic acid is dissolved in DIPEA and reacted with the activated ester intermediate to form Genistein monoglucuronide.", "The reaction mixture is then treated with methanol to remove the DCC byproduct.", "The Genistein monoglucuronide is then reacted with glucuronic acid and DIPEA to form Genistein Diglucuronide.", "The reaction mixture is then purified using a combination of acetone and ethyl acetate to obtain the final product." ] } | |

Numéro CAS |

428438-35-1 |

Nom du produit |

Genistein Diglucuronide |

Formule moléculaire |

C₂₇H₂₆O₁₇ |

Poids moléculaire |

622.49 |

Synonymes |

β-D-Glucopyranosiduronic Acid 4-[7-(β-D-Glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-3-yl]phenyl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)